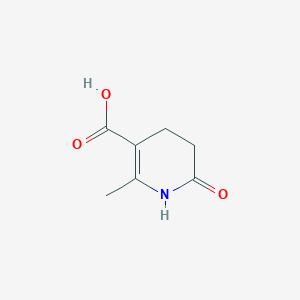

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid

Description

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid is a bicyclic compound featuring a partially hydrogenated pyridine ring with a ketone group at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 183.21 g/mol (calculated from ).

Synthetic routes often involve cyclocondensation or multi-component reactions. For example, related pyridazine derivatives are synthesized via condensation of 2-oxo-glutaric acid with hydrazine, followed by oxidation and esterification (). Microwave-assisted multi-component reactions have also been employed to generate bis-heterocyclic analogs ().

Properties

IUPAC Name |

6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-4-5(7(10)11)2-3-6(9)8-4/h2-3H2,1H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYKLJZHACEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound features a pyridine ring with a carboxylic acid functional group and a ketone group. Its unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Organic Synthesis

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Condensation Reactions : Used to form larger cyclic structures.

- Nucleophilic Substitution : The carboxylic acid group can be substituted with various nucleophiles to generate diverse derivatives.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit potential pharmacological activities. Some applications include:

- Antimicrobial Activity : Studies have shown that certain derivatives possess antibacterial properties. For instance, compounds synthesized from 2-methyl-6-oxo derivatives have been tested against various bacterial strains with promising results .

- Anticancer Properties : Preliminary studies suggest that modifications of this compound may inhibit cancer cell proliferation. Specific analogs have shown effectiveness in targeting cancer cell lines in vitro.

Biological Applications

The compound's structural features allow it to interact with biological systems effectively:

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as diabetes and obesity .

- Neuroprotective Effects : Research indicates that some derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of synthesized derivatives of 2-methyl-6-oxo-pyridine. The results indicated that specific compounds exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship (SAR) analysis highlighted the importance of substituents on the pyridine ring for enhancing activity .

Case Study 2: Anticancer Properties

In another study, derivatives of 2-methyl-6-oxo-pyridine were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated that certain compounds induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism for their anticancer effects and warrants further exploration for drug development .

Mechanism of Action

The mechanism by which 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism can vary widely based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The structural diversity among analogs of 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid arises from substituents at positions 2, 4, and 5, as well as modifications to the carboxylic acid group. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Carboxylic Acid vs. Ester : The carboxylic acid form (target compound) exhibits higher polarity and acidity compared to ester derivatives, influencing solubility and reactivity. Esters are more lipophilic and often used in prodrug designs.

Aromatic Substituents : Compounds with aryl groups (e.g., phenyl, chlorophenyl) show increased molecular weight and lipophilicity, enhancing membrane permeability for biological applications .

Electron-Withdrawing Groups: Substituents like cyano () or nitro () alter electronic properties, affecting corrosion inhibition or pharmacological activity.

Physical and Spectral Properties

- Melting Points : Derivatives with aromatic substituents (e.g., : 159–152°C) generally have higher melting points than the target compound due to crystalline packing.

- Spectroscopy : NMR and IR data () confirm substituent effects. For example, the tosyl group in shows distinct ¹H NMR signals at δ 2.4 ppm (CH₃) and 7.3–7.8 ppm (aromatic protons).

Biological Activity

2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid (often abbreviated as MTHPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

MTHPCA is characterized by its unique bicyclic structure, which includes a pyridine ring and a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 168.15 g/mol. The compound's structure facilitates various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Synthesis

The synthesis of MTHPCA typically involves multi-step processes that can include condensation reactions and cyclization steps. A common synthetic pathway includes the reaction of 2-methyl-3-pyridinecarboxaldehyde with appropriate reagents under controlled conditions to yield the desired product. Recent advancements in synthetic methodologies have optimized yields and reduced reaction times, enhancing its accessibility for research purposes .

Antimicrobial Activity

MTHPCA exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of MTHPCA have shown significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent .

Anti-inflammatory Effects

Research indicates that MTHPCA possesses anti-inflammatory activity. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for MTHPCA derivatives against COX-2 were reported to be in the low micromolar range, comparable to established anti-inflammatory drugs . This suggests that MTHPCA could serve as a lead compound for developing new anti-inflammatory agents.

Neuroprotective Properties

Emerging evidence suggests that MTHPCA may also exhibit neuroprotective effects. Studies have indicated that it can mitigate oxidative stress and apoptosis in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of signaling pathways associated with cell survival and inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of MTHPCA is crucial for optimizing its biological activity. Modifications at various positions on the pyridine ring or the carboxylic acid group can significantly influence the compound's potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at C-4 | Increased COX-2 inhibition |

| Alkylation at N-1 | Enhanced antimicrobial properties |

| Aromatic substitutions | Improved neuroprotective effects |

Research into these modifications has led to the identification of more potent analogs with improved pharmacological profiles .

Case Studies

Several case studies have explored the therapeutic potential of MTHPCA:

- Case Study on Anti-inflammatory Activity : In a controlled experiment using carrageenan-induced paw edema in rats, MTHPCA derivatives demonstrated significant reductions in inflammation compared to the standard drug indomethacin, indicating their potential as effective anti-inflammatory agents .

- Neuroprotection in Cell Models : In vitro studies using neuronal cell lines showed that MTHPCA could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions, supporting its potential use in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-6-oxo-1,4,5,6-tetrahydro-pyridine-3-carboxylic acid, and what are their key experimental parameters?

- Answer: The compound can be synthesized via Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, yielding substituted pyridine carboxylates with high efficiency (70–90% yields) . Alternative routes include condensation of precursors like 4-chlorobenzaldehyde with aminopyridines, followed by cyclization using catalysts (e.g., Pd or Cu) in solvents such as DMF or toluene . Key parameters include reaction temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are critical for confirming functional groups and regiochemistry . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., Supporting Information in ). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), though researchers must independently verify purity due to limited vendor data .

Q. What are the recommended storage conditions and handling protocols to ensure stability during experiments?

- Answer: Store the compound in a desiccator at 2–8°C to prevent hydrolysis or oxidation. Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to undefined acute toxicity . Avoid aqueous systems unless stability is confirmed via accelerated degradation studies.

Advanced Research Questions

Q. How can reaction yields be optimized when introducing substituents at the 2- and 6-positions of the pyridine ring in derivatives?

- Answer: Substituent effects are influenced by steric and electronic factors. For 2-alkyl/aryl groups, Mo(CO)₆-mediated rearrangements favor electron-donating substituents, while 6-aryl groups require Pd-catalyzed cross-coupling for regioselectivity . Solvent polarity (e.g., toluene vs. DMF) and microwave-assisted heating can reduce reaction times and improve yields by 15–20% .

Q. What strategies resolve contradictions in reported biological activity data for derivatives across studies?

- Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges) or compound purity. Validate biological findings using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure ≥98% purity via HPLC . Meta-analyses of structure-activity relationships (SAR) can isolate critical functional groups, such as the carboxylic acid moiety’s role in binding affinity .

Q. What mechanistic insights inform the design of analogous reactions for related compounds?

- Answer: Mo(CO)₆-mediated rearrangements proceed via isoxazole ring-opening and ketene intermediate formation, as evidenced by trapping experiments and DFT studies . For analogous syntheses, modulating the electron density of the isoxazole precursor (e.g., electron-withdrawing groups) enhances reaction rates and selectivity .

Q. How should enantioselective synthesis of chiral derivatives be approached, and what methods validate stereochemical outcomes?

- Answer: Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can induce enantioselectivity. Validate stereochemistry using chiral HPLC, optical rotation, and X-ray crystallography . For example, enantiopure Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate was confirmed via ¹H NMR coupling constants and melting point analysis .

Q. What are critical considerations for SAR studies involving modifications to the carboxylic acid moiety?

- Answer: Bioisosteric replacements (e.g., tetrazole, sulfonamide) can enhance bioavailability while retaining hydrogen-bonding capacity . Evaluate pKa shifts using potentiometric titrations and correlate with activity changes in enzymatic assays. For in vivo studies, ester prodrugs (e.g., ethyl esters) improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.